

Cross-study comparison of Dexrabeprazole clinical trial results

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Dexrabeprazole Clinical Trials: A Comparative Analysis

A review of clinical trial data for **dexrabeprazole**, the R-isomer of rabeprazole, reveals its efficacy and safety profile in the treatment of acid-peptic disorders, primarily gastroesophageal reflux disease (GERD). Comparative studies against its racemate, rabeprazole, and another commonly prescribed proton pump inhibitor (PPI), esomeprazole, provide valuable insights for researchers and drug development professionals. This guide synthesizes key findings from these trials, presenting a cross-study comparison of clinical outcomes.

Efficacy in Gastroesophageal Reflux Disease

Clinical trials have consistently demonstrated the efficacy of **dexrabeprazole** in managing GERD symptoms and promoting the healing of erosive esophagitis.

Comparison with Rabeprazole

Multiple studies have compared the efficacy of 10 mg **dexrabeprazole** with 20 mg rabeprazole in patients with GERD. A randomized, double-blind study involving 50 GERD patients showed that **dexrabeprazole** 10 mg was more effective than rabeprazole 20 mg in terms of healing endoscopic lesions and providing relief from regurgitation.^{[1][2][3][4]} Notably, a significantly higher proportion of patients treated with **dexrabeprazole** experienced at least a 50% improvement in regurgitation symptoms (96%) compared to the rabeprazole group (60%).^{[1][2]}

[3][4] Furthermore, the onset of symptom improvement was faster with **dexrabeprazole** (1.8 ± 0.8 days) than with **rabeprazole** (2.6 ± 1.4 days).[1][2][3][4] Another study with 50 patients also reported a significantly earlier onset of symptom improvement with **dexrabeprazole** (8.4 ± 1.57 days) compared to **rabeprazole** (12.2 ± 2.3 days).[5][6]

While both treatments effectively reduced heartburn and regurgitation symptoms, the incidence of improvement or healing of esophagitis was significantly higher in the **dexrabeprazole** group (95.2%) compared to the **rabeprazole** group (65.2%).[1][2][3][4]

Comparison with Esomeprazole

A phase III, randomized, multicenter, double-blind clinical trial involving 230 patients with non-erosive GERD found that **dexrabeprazole** 10 mg daily is as effective as **esomeprazole** 20 mg daily.[7][8] Both treatments led to a statistically significant decrease in the severity of GERD symptoms, including heartburn, regurgitation, epigastric pain, and dysphagia, as measured by a visual analogue scale.[7][8] There was no statistically significant difference between the two groups in terms of symptom improvement.[7][8] Furthermore, both drugs were well-tolerated and demonstrated a low incidence of adverse events.[7][8]

Safety and Tolerability

Across the reviewed clinical trials, **dexrabeprazole** was found to be well-tolerated. In the comparative study against **rabeprazole**, no adverse drug reactions were reported in either group.[1][2][3] Similarly, the comparison with **esomeprazole** showed a low incidence of adverse events for both drugs.[7][8] A large-scale post-marketing surveillance study involving 4931 patients with acid peptic disorders further reconfirmed the safety and efficacy of **dexrabeprazole** 10 mg once daily for GERD and also indicated its effectiveness for peptic ulcers.[9]

Quantitative Data Summary

Table 1: **Dexrabeprazole** vs. **Rabeprazole** in GERD

Parameter	Dexrabeprazole 10 mg	Rabeprazole 20 mg	P-value	Reference
Symptom Improvement				
≥ 50% Improvement in Regurgitation	96% of patients	60% of patients	0.002	[1][2][3][4]
Onset of Symptom Improvement (Study 1)	1.8 ± 0.8 days	2.6 ± 1.4 days	< 0.05	[1][2][3][4]
Onset of Symptom Improvement (Study 2)	8.4 ± 1.57 days	12.2 ± 2.3 days	< 0.0001	[5][6]
Endoscopic Healing				
Improvement/Healing of Esophagitis	95.2% of patients	65.2% of patients	0.036	[1][2][3][4]
Safety				
Adverse Drug Reactions	None reported	None reported	-	[1][2][3]

Table 2: **Dexrabeprazole** vs. Esomeprazole in Non-Erosive GERD

Parameter	Dexrabeprazole 10 mg	Esomeprazole 20 mg	P-value	Reference
Symptom Improvement				
Carlsson-Dent Questionnaire Score (28 days)	2.12	3.02	< 0.05 (both effective, no significant difference between groups)	[7][8]
Quality of Life				
SF-36 Health Questionnaire	Improved score	Improved score	No significant difference	[7]
Safety				
Adverse Event Incidence	Low	Low	No significant difference	[7][8]

Experimental Protocols

The clinical trials cited in this guide employed randomized, double-blind methodologies. Key aspects of the experimental protocols are summarized below.

Study Design: Dexrabeprazole vs. Rabeprazole

- Population: Patients diagnosed with GERD.[1][2][3][4]
- Intervention: Patients were randomly assigned to receive either **dexrabeprazole** 10 mg or rabeprazole 20 mg once daily for 28 days.[1][2][3][4]
- Efficacy Assessment:
 - Symptom improvement was evaluated using a visual analog scale (VAS) for heartburn and regurgitation.[1][2][3][4]

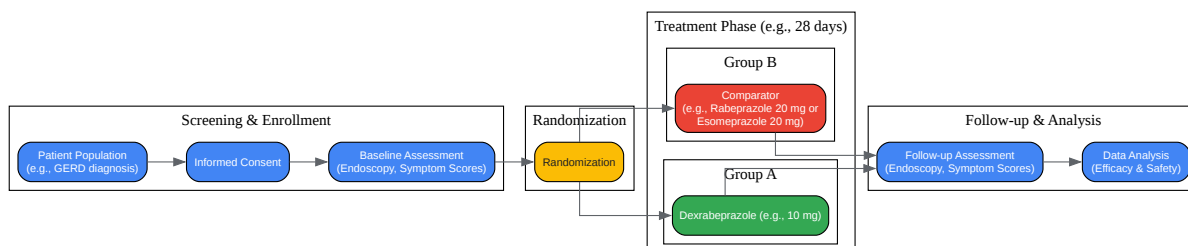
- Upper gastrointestinal endoscopy was conducted at baseline and after 28 days of therapy to assess for esophagitis, graded according to the Los Angeles Classification.[1][3]
- Safety Assessment: Incidence of any adverse drug reactions was recorded. Laboratory investigations were conducted at baseline and at the end of the study.[1][3]

Study Design: Dexrabeprazole vs. Esomeprazole

- Population: 230 patients with non-erosive GERD.[7][8]
- Intervention: Patients were randomized to receive either **dexrabeprazole** 10 mg or esomeprazole 20 mg daily for four weeks.[7][8]
- Efficacy Assessment:
 - Severity of GERD symptoms (heartburn, regurgitation, epigastric pain, and dysphagia) was evaluated using a visual analogue scale.[7][8]
 - The Carlsson-Dent questionnaire was used to assess symptom scores.[7][8]
 - Quality of life was assessed using the SF-36 health questionnaire.[7]
- Safety Assessment: The incidence of adverse events was monitored.[7][8]

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the clinical trials discussed.



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Caption: Generalized workflow of a randomized, double-blind clinical trial for **Dexrabeprazole**.

It is important to note that while these studies provide strong evidence for the efficacy and safety of **dexrabeprazole**, the detailed molecular signaling pathways underlying its action are not typically elucidated in clinical trial settings. Such information is generally derived from preclinical pharmacology and in vitro studies. The focus of these clinical investigations remains on patient-centered outcomes.

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